Dihydroquinazoline Derivatives: A Comprehensive Technical Guide to Synthesis and Biological Activity
Dihydroquinazoline Derivatives: A Comprehensive Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroquinazoline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their structural framework serves as a privileged scaffold in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of dihydroquinazoline derivatives, their diverse biological activities, and the experimental protocols utilized for their evaluation. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Synthesis of Dihydroquinazoline Derivatives
The synthesis of the dihydroquinazoline core can be achieved through various methodologies, with one-pot multi-component reactions being a particularly efficient and widely adopted approach. These methods offer advantages such as operational simplicity, reduced reaction times, and high yields.
One-Pot Three-Component Synthesis
A common and efficient method for synthesizing 3,4-dihydroquinazolines involves a one-pot, three-component reaction of an isatoic anhydride (B1165640), an amine, and an aldehyde or ketone. This domino reaction proceeds through the initial formation of a Schiff base from the amine and aldehyde/ketone, followed by cyclization with isatoic anhydride.
Another notable one-pot synthesis involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. This metal-free approach leads to the formation of three new C-N bonds in a single operation, yielding diversely substituted 3,4-dihydroquinazolines.[1]
Solid-Phase Synthesis
Solid-phase synthesis offers a powerful strategy for the combinatorial synthesis of dihydroquinazoline-2(1H)-one derivatives, enabling the rapid generation of compound libraries for biological screening.[2] This methodology typically involves the use of a resin-bound amino acid amide as a starting material, which undergoes a series of reactions including reduction, cyclization, and subsequent diversification.[2]
General Experimental Protocol: One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
This protocol describes a general procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from isatoic anhydride, an amine, and an aldehyde.
Materials:
-
Isatoic anhydride
-
Appropriate primary amine
-
Appropriate aldehyde
-
Catalyst (e.g., SnCl₂·2H₂O, L-proline nitrate, lactic acid)[3][4]
-
Solvent (e.g., ethanol, or solvent-free conditions)
Procedure:
-
In a round-bottom flask, combine isatoic anhydride (1 equivalent), the primary amine (1 equivalent), and the aldehyde (1 equivalent).
-
Add the catalyst in a catalytic amount (e.g., 10-20 mol%).
-
If using a solvent, add the appropriate volume of solvent. For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80°C) for the required time (typically a few hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the desired 2,3-dihydroquinazolin-4(1H)-one derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities of Dihydroquinazoline Derivatives
Dihydroquinazoline derivatives have been extensively investigated for a wide array of pharmacological activities, demonstrating their potential as therapeutic agents for various diseases.
Anticancer Activity
The anticancer properties of dihydroquinazoline derivatives are one of the most explored areas of their biological potential. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines.
Mechanisms of Anticancer Action:
-
Kinase Inhibition: Many dihydroquinazoline derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling pathways responsible for cell growth and division. Other targeted kinases include p38 MAP kinase and BRD4.[2]
-
Induction of Apoptosis: Certain dihydroquinazoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and subsequent activation of caspases, or the extrinsic pathway, which is initiated by death receptors on the cell surface.[5]
-
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. Inhibition of PARP-1 by dihydroquinazoline derivatives can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
Quantitative Data on Anticancer Activity:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CA1-e | A2780 (Ovarian) | 22.76 | [2] |
| CA1-g | A2780 (Ovarian) | 22.94 | [2] |
| CA1-e | HepG-2 (Liver) | 37.59 | [2] |
| CA1-g | HepG-2 (Liver) | 45.41 | [2] |
| Compound 8h | A549 (Lung) | 5.9 | [6] |
| Compound 4j | MDA-MB-231, A549, DU-145 | Good Activity | [7] |
| Compound 4e | MDA-MB-231, A549, DU-145 | Good Activity | [7] |
| Compound 32 | U937 (Leukemia) | Noteworthy decrease in cell viability | [5] |
| Compound 44 | MCF-7 (Breast) | 3-fold more potent than cisplatin | [5] |
Antimicrobial Activity
Dihydroquinazoline derivatives have demonstrated promising activity against a variety of pathogenic microorganisms, including bacteria and fungi.
Mechanisms of Antimicrobial Action:
The exact mechanisms of antimicrobial action are still under investigation for many derivatives. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.
Quantitative Data on Antimicrobial Activity:
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| 4d | Pseudomonas aeruginosa | 0.25 | [3][8] |
| 4e | Pseudomonas aeruginosa | 0.25 | [3][8] |
| 4d | Bacillus subtilis | 0.25 | [3][8] |
| 4d | Lactobacillus rhamnosus | 0.25 | [3][8] |
| N11 | Staphylococcus aureus | High inhibition zone (3.2 cm at 0.1 mg/ml) | [9] |
Anti-inflammatory Activity
Several dihydroquinazoline derivatives have been reported to possess significant anti-inflammatory properties.
Mechanisms of Anti-inflammatory Action:
-
COX Inhibition: Some derivatives may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation.
-
NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response. Inhibition of the NF-κB signaling pathway by dihydroquinazoline derivatives can lead to a reduction in the production of pro-inflammatory cytokines.[10]
Quantitative Data on Anti-inflammatory Activity:
| Compound | Assay | Result | Reference |
| Chalcone 4c | Carrageenan-induced edema | Higher activity than celecoxib | [11] |
| N-phenyl pyrazole (B372694) 5b | Carrageenan-induced edema | Higher activity than celecoxib | [11] |
| Fluorine-substituted 8c | NF-κB inhibition | Potential anti-inflammatory activity | [10] |
Antiviral Activity
The antiviral potential of dihydroquinazoline derivatives has been explored against various viruses.
Mechanisms of Antiviral Action:
-
Reverse Transcriptase Inhibition: Some dihydroquinazoline-2-amine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[12] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to its inactivation and preventing the conversion of viral RNA into DNA.
Quantitative Data on Antiviral Activity:
| Compound ID | Virus | EC₅₀ | Reference |
| 4b | HIV-1 (IIIB) | 0.84 nM | [12] |
| 4b | HIV-1 (E138K mutant) | 3.5 nM | [12] |
| 4b | HIV-1 (RES056 mutant) | 66 nM | [12] |
| DCR 137 | Chikungunya Virus | Potent inhibitor | [13] |
| DCR 137 | Ross River Virus | Effective inhibition | [13] |
Experimental Protocols for Biological Evaluation
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Dihydroquinazoline derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the dihydroquinazoline derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Dihydroquinazoline derivatives (test compounds)
-
Standard antimicrobial agent (positive control)
-
Inoculum of the microorganism
Procedure:
-
Prepare serial twofold dilutions of the dihydroquinazoline derivatives in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum only).
-
Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1% in sterile saline)
-
Dihydroquinazoline derivatives (test compounds)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Administer the dihydroquinazoline derivative or the standard drug to the animals (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal. The left paw can be injected with saline as a control.
-
Measure the paw volume or thickness at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
Signaling Pathways and Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
Dihydroquinazoline derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the current state of research in this field, from synthetic methodologies and detailed experimental protocols to an understanding of their mechanisms of action. It is anticipated that further exploration of the chemical space around the dihydroquinazoline nucleus will lead to the development of novel and effective drugs for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives [jmchemsci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
